

# Fmoc-2-methyl-D-phenylalanine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-2-methyl-D-phenylalanine*

Cat. No.: *B557947*

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## Fmoc-2-methyl-D-phenylalanine: A Technical Overview

**Fmoc-2-methyl-D-phenylalanine** is a derivative of the amino acid D-phenylalanine, notable for the incorporation of a methyl group at the alpha-carbon and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. This modification is significant in peptide synthesis, offering unique conformational constraints and proteolytic resistance to peptide backbones. This document provides a technical summary of its core properties, a general protocol for its use in peptide synthesis, and a workflow diagram illustrating its incorporation into a peptide chain.

## Physicochemical Properties

The fundamental molecular characteristics of **Fmoc-2-methyl-D-phenylalanine** are summarized below. These properties are essential for stoichiometric calculations in synthesis and for the characterization of the final peptide products.

Property	Value	Reference
Molecular Formula	C25H23NO4	[1][2][3]
Molecular Weight	401.45 g/mol	[1]
Appearance	White to off-white powder	[2][3]
CAS Number	352351-63-4	[1]

Note: The molecular weight may be cited as 401.46 g/mol in some sources.[2][3]

## Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-2-methyl-D-phenylalanine** serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide and protein chemistry. The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups on the amino acid side chains or the peptide-resin linkage. The alpha-methyl group provides steric hindrance, which can influence coupling efficiency and the secondary structure of the resulting peptide.

### General Protocol for Coupling **Fmoc-2-methyl-D-phenylalanine**:

This protocol outlines the standard steps for incorporating **Fmoc-2-methyl-D-phenylalanine** into a growing peptide chain on a solid support resin.

#### 1. Materials and Reagents:

- Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
- Fmoc-2-methyl-D-phenylalanine**
- Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
- Coupling Reagents:

- Activating agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvents: DMF, DCM, Isopropanol

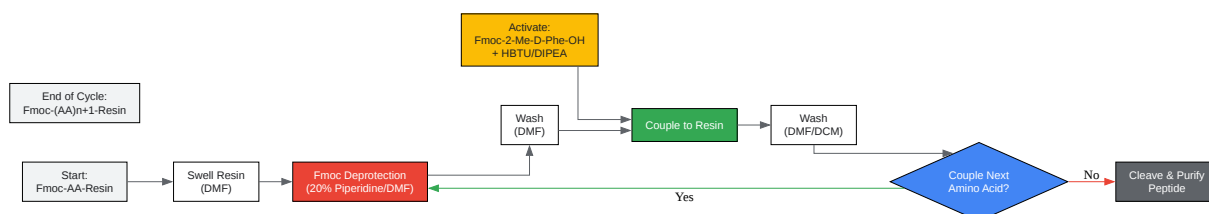
## 2. Procedure:

- Step 1: Resin Swelling
  - The peptide-resin is swelled in DMF for 30 minutes to ensure optimal reaction conditions.
- Step 2: Fmoc Deprotection
  - The terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF) for 5-10 minutes.
  - The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and residual piperidine.
- Step 3: Amino Acid Activation
  - In a separate vessel, **Fmoc-2-methyl-D-phenylalanine** (typically 3-5 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with an activating agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) for 5-15 minutes.
- Step 4: Coupling Reaction
  - The activated amino acid solution is added to the deprotected peptide-resin.
  - The reaction is allowed to proceed for 1-2 hours. Due to the steric hindrance from the alpha-methyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

- Step 5: Washing
  - Following the coupling reaction, the resin is washed extensively with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
- Step 6: Cycle Repetition
  - These steps (deprotection, activation, coupling, washing) are repeated for each subsequent amino acid to be added to the peptide chain.

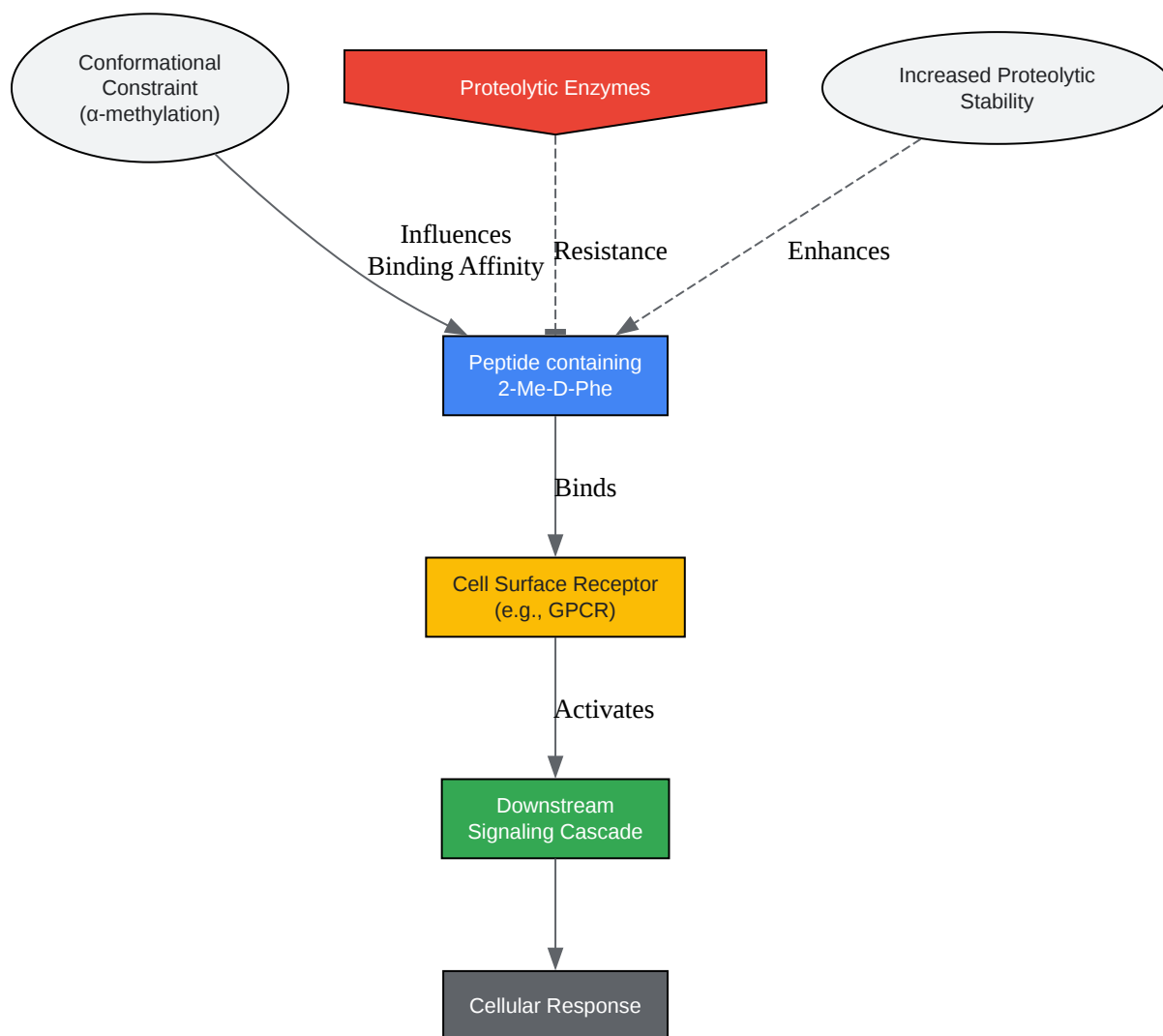
## Visualizations

The following diagrams illustrate the logical flow of incorporating an Fmoc-protected amino acid into a peptide sequence.



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Workflow for SPPS using **Fmoc-2-methyl-D-phenylalanine**.



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Conceptual role of 2-Me-D-Phe in peptide-receptor interactions.

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## References

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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